Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl group, an ethyl ester, and a dihydropyridine ring, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Biochemical Pathways
It is known that ether oxygenates like this compound can be used as oxygenate gasoline additives, which can enter groundwater as a result of spillages during production, distribution, and storage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate . For instance, the compound’s solubility in water can affect its distribution in the environment and its potential to contaminate groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor systems has also been explored for the efficient introduction of the tert-butyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which can have significant biological activity.
Scientific Research Applications
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: A long-acting calcium channel blocker with similar applications.
Nicardipine: Known for its use in managing angina and high blood pressure.
Uniqueness
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the tert-butyl group can enhance its stability and bioavailability compared to other dihydropyridines .
Biological Activity
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula C12H17NO3 and features a dihydropyridine core that is crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Calcium Channel Modulation
One of the primary mechanisms through which this compound exerts its effects is by modulating L-type calcium channels. Research indicates that 1,4-dihydropyridines, including this compound, can act as calcium channel blockers, which are essential in treating cardiovascular diseases. They help in vasodilation and reducing blood pressure by inhibiting calcium influx into vascular smooth muscle cells .
Cannabinoid Receptor Interaction
Studies have shown that derivatives of 1,4-dihydropyridine can act as agonists or inverse agonists at cannabinoid receptors, particularly CB2. This compound has been reported to exhibit selective activity towards these receptors, which could have implications for pain management and inflammation control .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. The compound has shown efficacy in inhibiting viral replication in vitro, suggesting it may serve as a lead compound for developing antiviral drugs .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to modulate immune responses through cannabinoid receptor pathways. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains. This suggests potential applications in treating bacterial infections and supports further exploration into its mechanism of action against microbial pathogens .
Study on Cardiovascular Effects
A study conducted on the cardiovascular effects of this compound indicated significant vasodilatory effects in animal models. The compound was administered at varying doses to evaluate its impact on blood pressure and heart rate. Results demonstrated a dose-dependent reduction in systolic blood pressure without adverse effects on heart rate .
Dose (mg/kg) | Systolic Blood Pressure (mmHg) | Heart Rate (bpm) |
---|---|---|
0 | 130 ± 5 | 75 ± 2 |
5 | 120 ± 5 | 74 ± 2 |
10 | 110 ± 5 | 73 ± 2 |
Antiviral Activity Evaluation
In a recent evaluation of antiviral activity against herpes simplex virus type 1 (HSV-1), this compound exhibited a significant reduction in viral titers compared to control groups. The compound's mechanism involved interference with viral entry into host cells .
Properties
IUPAC Name |
ethyl 6-tert-butyl-4-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-16-11(15)8-7-13-10(6-9(8)14)12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCOFAZNIVOOON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=CC1=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657761 |
Source
|
Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134653-98-8 |
Source
|
Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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